

Tartrate Dianion: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Tartrate ion

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Abstract

The tartrate dianion, the conjugate base of tartaric acid, is a molecule of significant interest across various scientific disciplines, including food science, analytical chemistry, and pharmaceutical development. Its utility stems from its chiral nature and its role in biological pathways. This guide provides an in-depth overview of the tartrate dianion, including its fundamental properties, detailed experimental protocols for its application, and a visualization of its interaction with key metabolic pathways.

Core Properties of the Tartrate Dianion

The tartrate dianion is a C4-dicarboxylate that exists in several stereoisomeric forms due to its two chiral centers.^[1] The most common naturally occurring form is the L-(+)-tartrate.^[2]

Property	Value	Source(s)
Chemical Formula	$C_4H_4O_6^{2-}$	[3] [4] [5]
Molar Mass	148.07 g/mol	[3] [5] [6]
IUPAC Name	(2R,3R)-2,3-dihydroxybutanedioate (for L-tartrate)	
Synonyms	L-tartrate, tartrate anion, 2,3-dihydroxybutanedioate	[2] [6]
Stereoisomers	L(+), D(-), DL(\pm) (racemic), meso	[1]

Experimental Protocols

The unique structural characteristics of the tartrate dianion and its derivatives make them invaluable in various experimental applications, particularly in the separation of enantiomers and as chiral auxiliaries in asymmetric synthesis.

Chiral Resolution of Racemic Amines using Monoethyl Tartrate

Tartrate derivatives are effective resolving agents for racemic mixtures. This protocol details the separation of a racemic amine using (+)-monoethyl tartrate, which relies on the differential solubility of the resulting diastereomeric salts.[\[3\]](#)[\[4\]](#)

Materials:

- Racemic amine
- (+)-Monoethyl tartrate
- Methanol (anhydrous)
- 5 M NaOH solution

- Diethyl ether
- Anhydrous MgSO_4 or Na_2SO_4
- Round-bottom flask
- Büchner funnel and vacuum filtration apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Salt Formation:
 1. Dissolve the racemic amine (1.0 equivalent) in a minimal amount of warm methanol in a round-bottom flask.[3]
 2. In a separate flask, dissolve (+)-monoethyl tartrate (0.5 to 1.0 equivalent) in methanol.[4]
 3. Slowly add the monoethyl tartrate solution to the amine solution with continuous stirring.[3]
- Crystallization:
 1. Allow the mixture to cool slowly to room temperature to induce crystallization. Seeding with a crystal or scratching the flask can facilitate this process.[3]
 2. For improved yield, the flask can be further cooled in an ice bath.[3]
 3. Allow the flask to stand for several hours or overnight to ensure complete crystallization of the less soluble diastereomeric salt.[3]
- Separation:
 1. Collect the crystalline diastereomeric salt via vacuum filtration using a Büchner funnel.[3]
 2. Wash the crystals with a small amount of cold methanol to remove impurities.[3]

3. Dry the crystals to a constant weight.[\[3\]](#)
- Recovery of Enantiomerically Enriched Amine:
 1. Suspend the dried salt in water and add 5 M NaOH solution dropwise until the solution is strongly basic (pH > 12) and the salt has completely dissolved.[\[3\]](#)
 2. Transfer the solution to a separatory funnel and extract the liberated free amine with diethyl ether (three times the volume of the aqueous phase).[\[3\]](#)
 3. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO_4 or Na_2SO_4 .[\[3\]](#)
 4. Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.[\[3\]](#)

Asymmetric Michael Addition using Monoethyl Tartrate as a Chiral Auxiliary

Monoethyl tartrate can be covalently attached to a substrate to direct the stereochemical outcome of a reaction, acting as a chiral auxiliary. The following is a generalized protocol for a diastereoselective Michael addition.[\[7\]](#)

Materials:

- (2R,3R)-Monoethyl tartrate
- Acryloyl chloride
- Pyridine
- Dichloromethane (DCM), anhydrous
- Organocuprate reagent (e.g., Lithium dimethylcuprate)
- Diethyl ether, anhydrous
- Saturated aqueous ammonium chloride solution

- Magnesium sulfate, anhydrous
- Silica gel for column chromatography

Procedure:

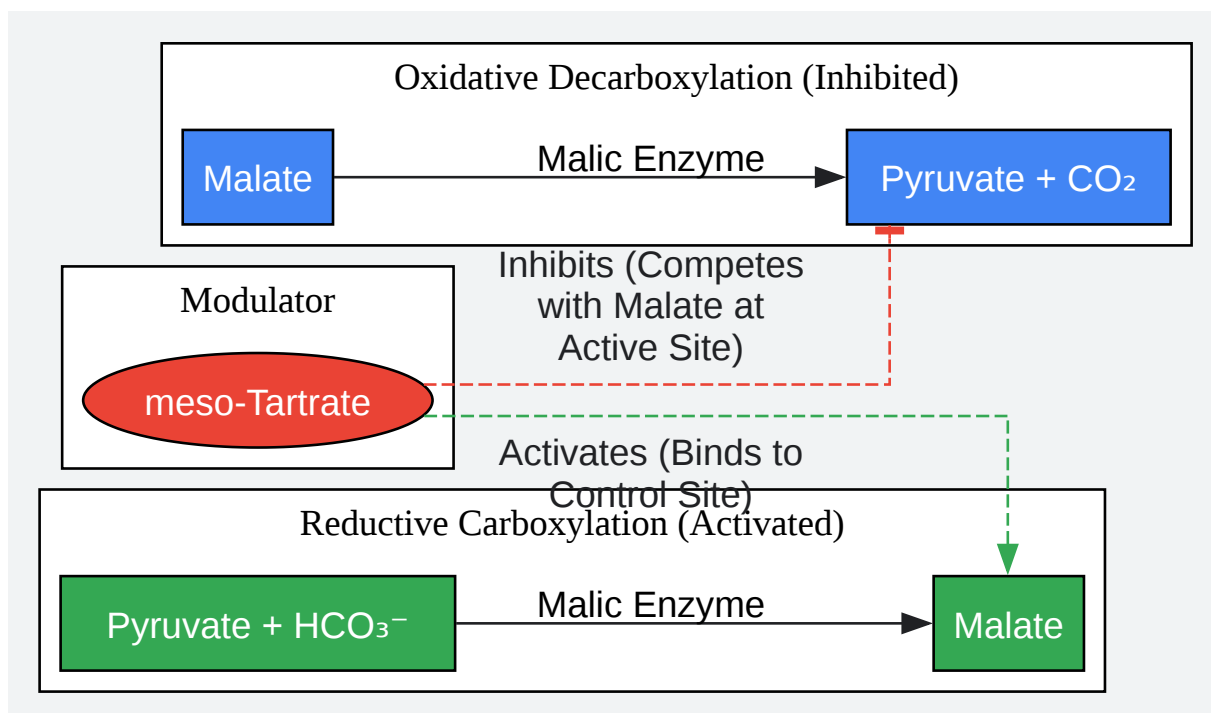
- Synthesis of the Chiral Michael Acceptor:
 1. In a solution of (2R,3R)-monoethyl tartrate (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C, slowly add acryloyl chloride (1.1 eq).[\[7\]](#)
 2. Allow the reaction to warm to room temperature and stir for 12 hours.[\[7\]](#)
 3. Purify the crude product by flash column chromatography to yield the monoethyl tartrate-derived enone.[\[7\]](#)
- Diastereoselective Conjugate Addition:
 1. Dissolve the purified chiral Michael acceptor (1.0 eq) in anhydrous diethyl ether under an inert atmosphere and cool to -78 °C.[\[7\]](#)
 2. Slowly add the organocuprate reagent (1.5 eq) to the solution.[\[7\]](#)
 3. Stir the reaction mixture at -78 °C for 4 hours.[\[7\]](#)
 4. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[\[7\]](#)
 5. Allow the mixture to warm to room temperature, extract with diethyl ether, and purify to isolate the product.[\[7\]](#)

Interaction with Metabolic Pathways

Tartrate and its isomers can interact with and modulate biological pathways. A notable example is the inhibition of malic enzyme by meso-tartrate.

Inhibition of Malic Enzyme

Meso-tartrate has been shown to inhibit the oxidative decarboxylation of malate to pyruvate, a reaction catalyzed by the "malic" enzyme (EC 1.1.1.40).[5][8] It achieves this by competing with malate for the active site of the enzyme.[5][8] Interestingly, it also acts as an activator for the reverse reaction, the reductive carboxylation of pyruvate.[5][8] This is because meso-tartrate can bind to a control site on the enzyme, stimulating the carboxylation of pyruvate, a reaction with which it does not effectively compete.[5]

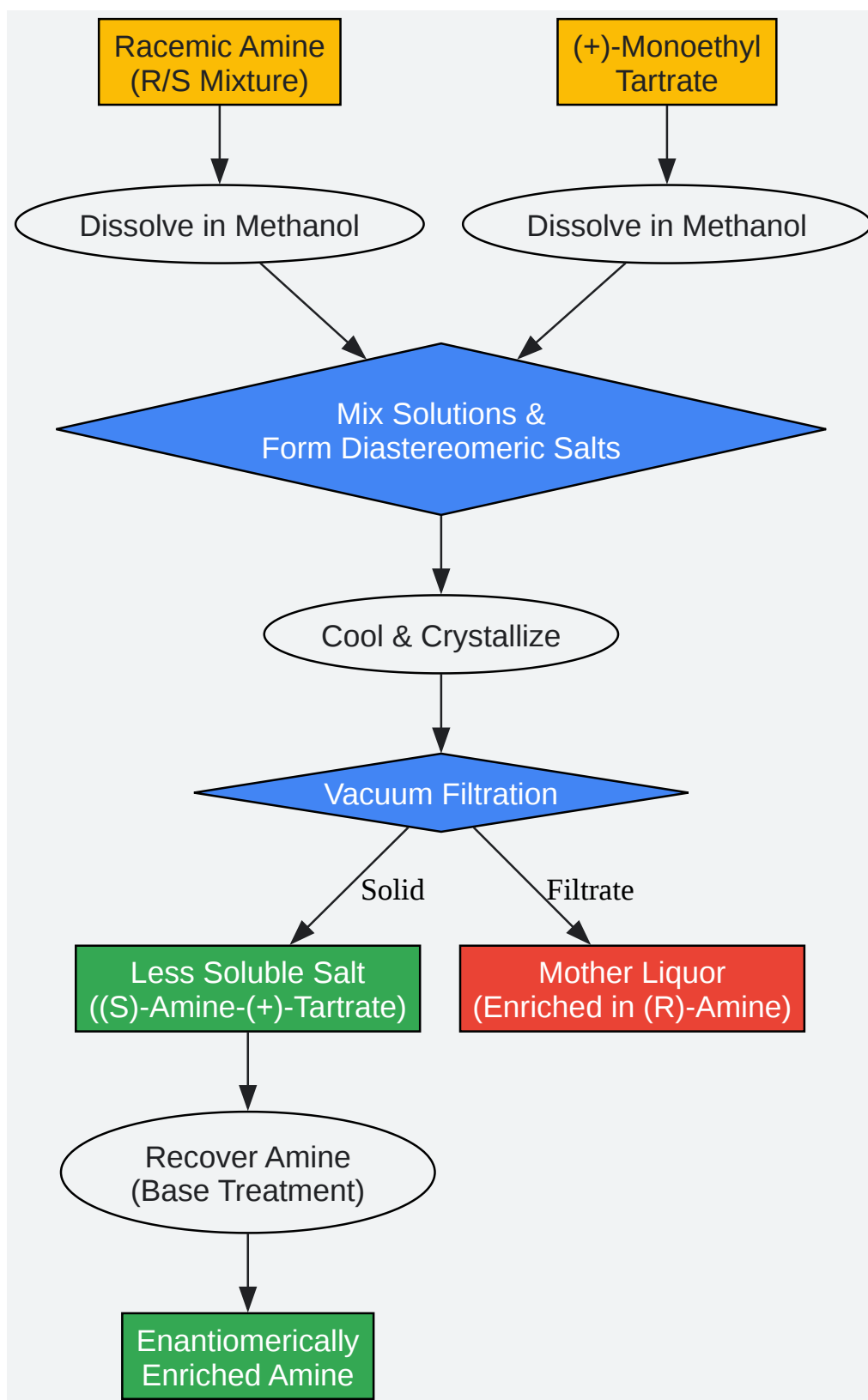


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Caption: Mechanism of meso-tartrate's dual action on malic enzyme.

Experimental Workflow for Chiral Resolution

The process of chiral resolution using a tartrate derivative can be visualized as a clear workflow, from the initial racemic mixture to the isolated, enantiomerically pure product.



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Caption: Workflow for the chiral resolution of a racemic amine.

Conclusion

The tartrate dianion is a versatile and economically important molecule with well-defined physicochemical properties. Its application as a chiral resolving agent and in asymmetric synthesis is well-established, with detailed protocols available to the scientific community. Furthermore, its interaction with metabolic enzymes such as malic enzyme highlights its biological relevance and potential for further investigation in drug development and metabolic research. The information and protocols provided in this guide serve as a valuable resource for professionals working with this multifaceted molecule.

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